molecular formula C9H15N3O B8596617 2-(1,2,4-Triazole-1-yl)cycloheptanol

2-(1,2,4-Triazole-1-yl)cycloheptanol

Cat. No. B8596617
M. Wt: 181.23 g/mol
InChI Key: NPIAFBQSBVFULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05091539

Procedure details

Cycloheptene oxide (Vb) prepared from cycloheptene (10 g) in the same manner as in Example 23(1), propanol (25 ml) and 1,2,4-triazole (8.6 g) were made to react at 100° C. for 4 hours and the propanol was removed by evaporation. After addition of a small amount of water, the reaction mixture was extracted with chloroform. The residue was washed with a saturated aqueous solution of sodium chloride, dried and evaporated. The residue was recrystallized from ether-hexane to give 2-(1,2,4-triazole-1-yl)cycloheptanol (IVd) (13.3 g) melting at 85°-86° C. (yield 35.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:8][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2.C1CCCCCC=1.[NH:16]1[CH:20]=[N:19][CH:18]=[N:17]1>C(O)CC>[N:16]1([CH:1]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[OH:8])[CH:20]=[N:19][CH:18]=[N:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCCC1)O2
Name
Quantity
10 g
Type
reactant
Smiles
C1=CCCCCC1
Name
Quantity
8.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the propanol was removed by evaporation
ADDITION
Type
ADDITION
Details
After addition of a small amount of water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
The residue was washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1C(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.